molecular formula C14H16FNO3S B2427727 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one CAS No. 1797176-63-6

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one

Cat. No.: B2427727
CAS No.: 1797176-63-6
M. Wt: 297.34
InChI Key: RIDXNWJDTRARMB-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C14H16FNO3S and its molecular weight is 297.34. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activities

  • Azetidinone-based Phenyl Sulfonyl Pyrazoline Derivatives: Synthesized derivatives were tested for antibacterial and antifungal activities, showing efficacy in inhibiting microbial growth (Shah et al., 2014).
  • Novel Antibacterial 8-Chloroquinolone: A derivative displayed potent antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
  • Microwave Assisted Synthesis of Azetidin-2-One Derivatives: Synthesized compounds showed good antibacterial and anti-fungal activities (Kendre et al., 2012).
  • Synthesis and Antimicrobial Activity of Schiff’s Base Azetidinones: Synthesized azetidin-2-one derivatives exhibited excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).

Antitumor and Anticancer Activities

  • Chalcone Analogues with Sulfonyl Groups: Synthesized compounds exhibited strong in vitro anticancer activities with moderate-to-high selectivity, inducing apoptotic cell death and cell cycle arrest in cancer cell lines (Muškinja et al., 2019).
  • Tubulin-Targeting Antitumor Agents: Investigation of 3-phenoxy-1,4-diarylazetidin-2-ones revealed potent antiproliferative compounds, inhibiting tubulin polymerization and causing G2/M arrest and apoptosis in cancer cells (Greene et al., 2016).

Enzymatic and Molecular Studies

  • Diastereoselective Reduction to Ezetimibe: Describes the asymmetric microbial reduction of a related compound to Ezetimibe, a cholesterol absorption inhibitor, using Rhodococcus fascians (Kyslíková et al., 2010).
  • In Silico Designing for Anti Microbial Target Proteins: Two series of azetidin-2-ones derivatives were designed as drug-like molecules for possible inhibition of antimicrobial target proteins (Behera.S. et al., 2014).

Mechanism of Action

Target of Action

A structurally similar compound, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, is reported to inhibit the serine hydrolase monoacylglycerol lipase (magl) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

The structurally similar compound mentioned above inhibits magl in a competitive mode with respect to the 2-ag substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Biochemical Pathways

The inhibition of MAGL by the compound leads to an increase in 2-AG levels. 2-AG is the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

The structurally similar compound mentioned above is reported to bind to magl in a time- and dose-dependent manner . This indirectly leads to CB1 occupancy by raising 2-AG levels .

Result of Action

The compound’s action results in an increase in 2-AG levels, leading to the activation of CB1 and CB2 receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation . In vivo, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c1-2-3-4-14(17)16-9-13(10-16)20(18,19)12-7-5-11(15)6-8-12/h2,5-8,13H,1,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDXNWJDTRARMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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